molecular formula C30H40N8O6S B1669805 Dansyl-NECA CAS No. 219982-12-4

Dansyl-NECA

Cat. No.: B1669805
CAS No.: 219982-12-4
M. Wt: 640.8 g/mol
InChI Key: CJDPJPUVKHWZHU-YRIIQKNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-NECA involves several steps, starting with the preparation of the adenosine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts, solvents, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Dansyl-NECA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation: Formation of oxidized derivatives of the purine and naphthalene rings.

    Reduction: Formation of reduced derivatives of the purine and naphthalene rings.

    Hydrolysis: Formation of the corresponding amines and sulfonic acids.

Scientific Research Applications

Fluorescent Probes for Adenosine Receptors

Dansyl-NECA serves as a fluorescent probe for studying adenosine receptors, particularly the A1 subtype. Its fluorescent properties enable researchers to visualize receptor interactions and internalization processes in live cells.

Key Findings:

  • In a study involving Chinese hamster ovary cells expressing the human adenosine A1 receptor, this compound was used to evaluate receptor binding and activation. The binding affinity and pharmacological properties were assessed using radioligand binding assays .
  • The compound's ability to act as a fluorescent marker allows researchers to track receptor dynamics in real-time, providing insights into the mechanisms of receptor signaling and trafficking .

Investigating Synaptic Activity

This compound has been utilized in studies investigating synaptic vesicle recycling and neurotransmitter release mechanisms.

Case Study:

  • A study demonstrated that this compound could be applied to transfected primary cortical neurons to assess its effects on synaptic activity. The fluorescence emitted from this compound allowed for the quantification of synaptic vesicle recycling under various pharmacological manipulations .

Experimental Approach:

  • Neurons were treated with this compound followed by fluorescence detection using a plate reader, revealing critical information about presynaptic mechanisms influenced by adenosine signaling.

Role in Drug Interaction Studies

The compound has also been employed in understanding drug interactions, particularly concerning anesthetics and neuroactive substances.

Research Insights:

  • This compound was included in experiments assessing the effects of ketamine on presynaptic activity. The results indicated that ketamine's modulation of synaptic vesicle recycling could be observed through changes in fluorescence intensity associated with this compound application .

Pharmacological Characterization

This compound has been instrumental in characterizing the pharmacological properties of various adenosine receptor ligands.

Study Overview:

  • Research has shown that modifications to the linker and fluorophore composition of fluorescent ligands, including this compound, significantly affect their binding affinity and efficacy at adenosine receptors . This highlights the importance of chemical structure in designing effective fluorescent probes.

Development of Subtype-Selective Ligands

Recent advancements have focused on creating subtype-selective fluorescent ligands based on this compound for more targeted research applications.

Innovative Approaches:

  • A novel series of fluorescent ligands derived from NECA has been developed, showing promise for imaging studies that require specificity towards particular adenosine receptor subtypes. These developments aim to enhance our understanding of receptor-specific signaling pathways .

Mechanism of Action

Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically the adenosine A1 receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activity. This interaction inhibits the downstream signaling pathways mediated by the adenosine receptor, which can affect various physiological processes such as neurotransmission, cardiovascular function, and immune response .

Comparison with Similar Compounds

Dansyl-NECA is unique due to its fluorescent properties, which allow for easy visualization and quantification in biological systems. Similar compounds include:

    NECA (N-Ethylcarboxamidoadenosine): A non-fluorescent adenosine receptor agonist.

    CGS 21680: A selective adenosine A2A receptor agonist.

    DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective adenosine A1 receptor antagonist.

    ZM 241385: A selective adenosine A2A receptor antagonist.

This compound’s fluorescent labeling makes it particularly useful for imaging and binding studies, setting it apart from other adenosine receptor ligands .

Biological Activity

Dansyl-NECA, a fluorescent derivative of 5'-N-ethylcarboxamidoadenosine (NECA), serves as a potent and selective agonist for the adenosine A1 receptor (A1AR). This compound has garnered attention due to its unique properties and applications in biological research, particularly in understanding adenosine receptor signaling pathways. This article explores the biological activity of this compound, including its pharmacological effects, binding affinity, and potential applications in neuroscience.

Chemical Structure and Properties

This compound is characterized by the incorporation of a dansyl fluorophore linked to the NECA backbone. This modification enhances its fluorescent properties, making it suitable for various imaging techniques. The structure can be represented as follows:

Dansyl NECA=NECA+Dansyl group\text{Dansyl NECA}=\text{NECA}+\text{Dansyl group}

Adenosine Receptor Agonism

This compound exhibits significant agonistic activity at the A1AR. Research indicates that it binds with high affinity to this receptor subtype, facilitating various downstream signaling pathways. The biological activity of this compound has been assessed through several experimental approaches:

  • Binding Affinity : The binding affinity of this compound to A1AR has been quantified using radiolabeled competition assays. For instance, studies have shown that this compound has a pKipK_i value indicating strong binding affinity towards A1AR, which is essential for its agonistic effects .
  • Functional Assays : In functional assays, this compound has been demonstrated to elicit typical responses associated with A1AR activation, such as inhibition of adenylate cyclase activity and modulation of intracellular calcium levels .
  • Dose-Response Curves : The concentration-response relationship for this compound shows a sigmoidal curve typical of receptor-ligand interactions, allowing for the determination of effective concentrations (EC50) necessary for receptor activation .

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. For example:

  • Neuroprotective Effects : Studies indicate that administration of this compound can reduce neuronal damage in models of ischemia by activating A1AR-mediated pathways that promote cell survival .
  • Behavioral Studies : In behavioral assays involving animal models, treatment with this compound has been associated with reduced anxiety-like behaviors, suggesting its potential role in modulating mood and anxiety through adenosine signaling .

Comparison with Other Adenosine Receptor Agonists

The following table summarizes key characteristics of this compound compared to other known adenosine receptor agonists:

CompoundReceptor SelectivityBinding Affinity (pK_i)Fluorescent Properties
This compoundA1AR6.65High
NECANon-selective6.5Moderate
BODIPY-NECAA3AR6.21Very High

Neuroscience Research

This compound has been effectively utilized in neuroscience research to visualize adenosine receptors in live tissues. For instance, its application in fluorescence microscopy has allowed researchers to map A1AR distribution in neuronal tissues, providing insights into receptor localization and function .

Therapeutic Potential

Research into the therapeutic potential of this compound suggests its use in conditions such as neurodegenerative diseases and ischemic injuries. Its ability to selectively activate A1AR may help mitigate excitotoxicity associated with excessive glutamate release in neurodegenerative disorders .

Properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPJPUVKHWZHU-YRIIQKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.